molecular formula C12H16O3 B14599430 1,3,6-Trioxocane, 2-methyl-2-phenyl- CAS No. 61212-00-8

1,3,6-Trioxocane, 2-methyl-2-phenyl-

Cat. No.: B14599430
CAS No.: 61212-00-8
M. Wt: 208.25 g/mol
InChI Key: KOJFHLCAFWAURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trioxocane, 2-methyl-2-phenyl- is an organic compound with the molecular formula C10H12O3 It is a cyclic ether with a unique structure that includes three oxygen atoms in a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trioxocane, 2-methyl-2-phenyl- typically involves the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the cyclic ether. The process can be summarized as follows:

    Reactants: Diethylene glycol, formaldehyde

    Catalyst: Acid (e.g., sulfuric acid)

    Conditions: Reflux

Industrial Production Methods

Industrial production of 1,3,6-Trioxocane, 2-methyl-2-phenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trioxocane, 2-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3,6-Trioxocane, 2-methyl-2-phenyl- has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its cyclic ether structure.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1,3,6-Trioxocane, 2-methyl-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 2-methyl-2-phenyl-: Another cyclic ether with a five-membered ring.

    2-Methylene-1,3,6-trioxocane: A structurally related compound with a methylene group.

Uniqueness

1,3,6-Trioxocane, 2-methyl-2-phenyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered counterparts. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial.

Properties

CAS No.

61212-00-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3,6-trioxocane

InChI

InChI=1S/C12H16O3/c1-12(11-5-3-2-4-6-11)14-9-7-13-8-10-15-12/h2-6H,7-10H2,1H3

InChI Key

KOJFHLCAFWAURT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCOCCO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.